![molecular formula C6H3ClIN3 B13929585 8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13929585.png)
8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-7-iodo-1,2,4-Triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by the presence of chlorine and iodine atoms attached to a triazolo[4,3-a]pyridine core
Métodos De Preparación
The synthesis of 8-chloro-7-iodo-1,2,4-Triazolo[4,3-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids, followed by halogenation reactions to introduce the chlorine and iodine atoms. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to achieve higher yields and purity.
Análisis De Reacciones Químicas
8-Chloro-7-iodo-1,2,4-Triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Chloro-7-iodo-1,2,4-Triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 8-chloro-7-iodo-1,2,4-Triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms can influence its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar compounds to 8-chloro-7-iodo-1,2,4-Triazolo[4,3-a]pyridine include other halogenated triazolopyridines, such as:
- 8-Chloro-1,2,4-Triazolo[4,3-a]pyridine
- 7-Iodo-1,2,4-Triazolo[4,3-a]pyridine
- 8-Bromo-7-iodo-1,2,4-Triazolo[4,3-a]pyridine
These compounds share similar core structures but differ in their halogenation patterns, which can lead to variations in their chemical reactivity and biological activities. The unique combination of chlorine and iodine in 8-chloro-7-iodo-1,2,4-Triazolo[4,3-a]pyridine makes it distinct and potentially more versatile in certain applications.
Propiedades
Fórmula molecular |
C6H3ClIN3 |
|---|---|
Peso molecular |
279.46 g/mol |
Nombre IUPAC |
8-chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H3ClIN3/c7-5-4(8)1-2-11-3-9-10-6(5)11/h1-3H |
Clave InChI |
VXZZHMJWIQHXFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=NN=C2C(=C1I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







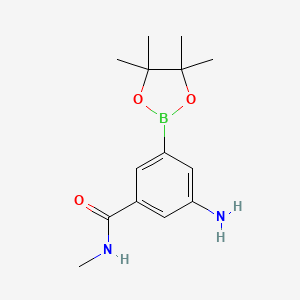
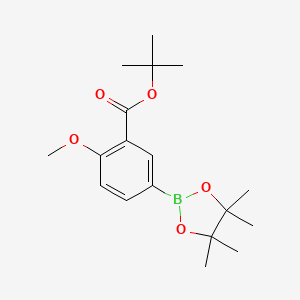
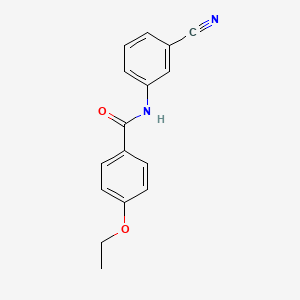
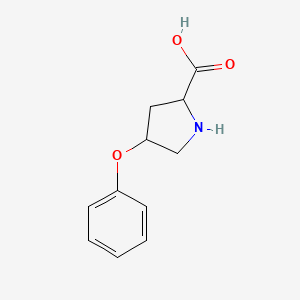
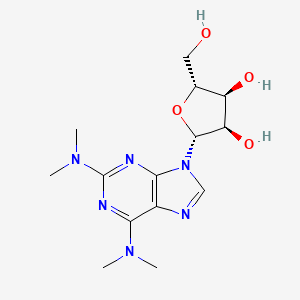
![Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929570.png)
![2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride](/img/structure/B13929576.png)
![5-Bromo-6-methoxybenzo[b]furan-2,3-dicarboxylic acid](/img/structure/B13929596.png)

